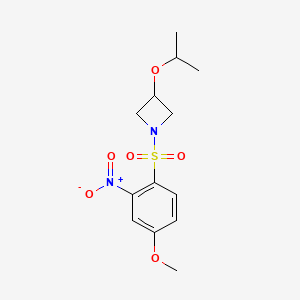![molecular formula C18H26N4O B6983119 N-ethyl-N-propan-2-yl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxamide](/img/structure/B6983119.png)
N-ethyl-N-propan-2-yl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-N-propan-2-yl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides. This compound features a unique structure that includes a pyrrolo[2,3-b]pyridine moiety, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-propan-2-yl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the pyrrolo[2,3-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative, under acidic or basic conditions.
Attachment of the piperidine ring: The pyrrolo[2,3-b]pyridine core is then reacted with a piperidine derivative, often through a nucleophilic substitution reaction.
Introduction of the carboxamide group: The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate carboxylic acid derivative, such as an acyl chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-propan-2-yl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base, or electrophiles such as alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethyl-N-propan-2-yl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylic acid, while reduction may produce N-ethyl-N-propan-2-yl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine.
Scientific Research Applications
N-ethyl-N-propan-2-yl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-ethyl-N-propan-2-yl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-N-propan-2-yl-3-(1H-indol-3-yl)piperidine-1-carboxamide: Similar structure but with an indole moiety instead of pyrrolo[2,3-b]pyridine.
N-ethyl-N-propan-2-yl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrrolidine-1-carboxamide: Similar structure but with a pyrrolidine ring instead of piperidine.
Uniqueness
N-ethyl-N-propan-2-yl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its pyrrolo[2,3-b]pyridine moiety is particularly noteworthy for its potential bioactivity and therapeutic applications.
Properties
IUPAC Name |
N-ethyl-N-propan-2-yl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O/c1-4-22(13(2)3)18(23)21-10-6-7-14(12-21)16-11-20-17-15(16)8-5-9-19-17/h5,8-9,11,13-14H,4,6-7,10,12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFMBNZJGAEGKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C)C)C(=O)N1CCCC(C1)C2=CNC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(1-Pyridin-3-ylsulfonylpiperidin-4-yl)amino]benzonitrile](/img/structure/B6983054.png)
![5-Fluoro-2-[1-(2-methylpyrazol-3-yl)sulfonylpiperidin-4-yl]pyridine](/img/structure/B6983058.png)
![2-[[1-(2-Methylpyrazol-3-yl)sulfonylpiperidin-4-yl]amino]benzonitrile](/img/structure/B6983059.png)
![2-[(1-Pent-4-enylsulfonylpiperidin-4-yl)amino]benzonitrile](/img/structure/B6983064.png)
![6-[1-(2-Methylpyrazol-3-yl)sulfonylpiperidin-4-yl]pyridine-3-carbonitrile](/img/structure/B6983071.png)

![6-[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]pyridine-3-carbonitrile](/img/structure/B6983092.png)
![4-cyano-2-fluoro-N-[(1S)-1-(1H-imidazol-2-yl)-2-methylpropyl]benzenesulfonamide](/img/structure/B6983100.png)
![5-[[[1-cyclopropylethyl(methyl)sulfamoyl]amino]methyl]-3-(dimethylamino)-1H-1,2,4-triazole](/img/structure/B6983103.png)
![5-chloro-N-[(1S)-1-(1H-imidazol-2-yl)-2-methylpropyl]-1,3-dimethylpyrazole-4-sulfonamide](/img/structure/B6983104.png)
![N-[[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]methyl]-3-fluoro-2-nitrobenzenesulfonamide](/img/structure/B6983110.png)

![3-[1-(2-methylpyrazol-3-yl)sulfonylpiperidin-3-yl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6983116.png)
![3-[3-(Piperidin-1-ylmethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B6983122.png)
